Product packaging for Hyodeoxycholic acid methyl ester(Cat. No.:CAS No. 2868-48-6)

Hyodeoxycholic acid methyl ester

Cat. No.: B116405
CAS No.: 2868-48-6
M. Wt: 406.6 g/mol
InChI Key: BWDRDVHYVJQWBO-QWXHOCAMSA-N
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Description

Overview of Bile Acid Biology and Physiological Significance

Bile acids are steroid acids synthesized from cholesterol in the liver. biosynth.comnih.govsigmaaldrich.comwikipedia.org These amphipathic molecules are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. nih.govwikipedia.orggoogle.comsigmaaldrich.com They act as biological detergents, emulsifying large fat globules into smaller micelles, which increases the surface area for enzymatic digestion. wikipedia.orggoogle.com

Beyond their role in digestion, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as influence lipid, glucose, and energy metabolism. nih.govnih.gov They activate specific nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5, thereby controlling key enzymes involved in cholesterol homeostasis. nih.govnih.gov The entire pool of bile acids circulates between the liver and the intestine, a process known as enterohepatic circulation, which is highly efficient, recycling about 95% of the bile acids. sigmaaldrich.com This process is essential for maintaining a stable bile acid pool and regulating metabolic pathways. gcms.cz

Classification and Metabolic Origins of Hyodeoxycholic Acid

Bile acids are classified into two main categories based on their origin.

Primary bile acids are synthesized directly from cholesterol in hepatocytes (liver cells). biosynth.comsigmaaldrich.combohrium.com In humans, the main primary bile acids are cholic acid and chenodeoxycholic acid. nih.govsigmaaldrich.combohrium.com Before being secreted into the bile, the liver conjugates these acids with the amino acids glycine (B1666218) or taurine, which increases their water solubility. biosynth.comnih.govnih.gov

Secondary bile acids are the result of metabolic modifications of primary bile acids by bacteria residing in the colon. biosynth.comsigmaaldrich.combohrium.com When primary bile acids enter the intestinal lumen, gut bacteria can deconjugate (remove the glycine or taurine) and dehydroxylate (remove a hydroxyl group) them. biosynth.comnih.gov For instance, cholic acid is converted into deoxycholic acid, and chenodeoxycholic acid is converted into lithocholic acid. biosynth.combohrium.com Hyodeoxycholic acid (HDCA) is also a secondary bile acid. wikipedia.orgnih.gov

Table 1: Classification of Common Bile Acids

ClassificationBile Acid NameOrigin
PrimaryCholic AcidSynthesized in the liver
PrimaryChenodeoxycholic AcidSynthesized in the liver
Primaryα-muricholic acidSynthesized in the liver
Primaryβ-muricholic acidSynthesized in the liver
SecondaryDeoxycholic AcidBacterial modification of cholic acid
SecondaryLithocholic AcidBacterial modification of chenodeoxycholic acid
SecondaryHyodeoxycholic Acid Bacterial modification of muricholic and hyocholic acids
Secondaryω-muricholic acidBacterial modification of other bile acids

Hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid) is formed from other bile acids through the action of specific intestinal bacteria. nih.gov Research has identified that a gram-positive rod, designated HDCA-1, isolated from rat intestinal microflora, can transform muricholic acids and hyocholic acid into hyodeoxycholic acid. researchgate.netnih.gov

The transformation process involves complex biochemical reactions. For instance, converting β-muricholic acid (a 3α,6β,7β-trihydroxy bile acid) into hyodeoxycholic acid requires the dehydroxylation of the 7β-hydroxy group and the epimerization (a change in the spatial arrangement) of the 6β-hydroxy group to a 6α-hydroxy group. researchgate.net The same bacterial strain can also convert α-muricholic acid, ω-muricholic acid, and hyocholic acid into hyodeoxycholic acid. nih.gov

Rationale for Research on Hyodeoxycholic Acid Methyl Ester Analogs

The study of hyodeoxycholic acid often involves its chemical modification into its methyl ester form (this compound). This esterification, where the carboxylic acid group is converted into a methyl ester, is a fundamental step for several research applications.

One primary reason for creating the methyl ester is for analytical purposes. Bile acids in their natural form can be difficult to analyze using techniques like gas chromatography (GC) because their polarity can cause issues with adsorption and poor separation. sigmaaldrich.com The conversion to methyl esters, often followed by silylation of the hydroxyl groups, increases the volatility and thermal stability of the molecules. nih.govgcms.cz This process, known as derivatization, is a common sample preparation step that allows for more accurate and reliable quantification and identification of bile acids using gas chromatography-mass spectrometry (GC-MS). nih.govgcms.cznih.gov

A second major rationale is the use of hyodeoxycholic acid and its methyl ester as a starting material, or precursor, in the synthesis of novel steroid analogs. researchgate.net Scientists can perform structural modifications on the bile acid scaffold to create new compounds with potential biological or therapeutic properties. For example, hyodeoxycholic acid has been used as a starting material to synthesize brassinosteroid analogs, which are a class of plant hormones. researchgate.net In these synthetic pathways, the carboxylic acid is often protected as a methyl ester while other parts of the molecule are modified. researchgate.net Therefore, research into this compound and its analogs is driven by the need for precise analytical characterization and its utility as a building block in synthetic chemistry to explore new, potentially beneficial molecules. researchgate.netnih.gov

Table 2: Chemical Compound Information

Compound NameFormulaMolar MassCAS Number
Hyodeoxycholic acidC24H40O4392.58 g/mol 83-49-8
This compoundC25H42O4406.60 g/mol 2868-48-6
Cholic acidC24H40O5408.57 g/mol 81-25-4
Chenodeoxycholic acidC24H40O4392.57 g/mol 474-25-9
Deoxycholic acidC24H40O4392.57 g/mol 83-44-3
Lithocholic acidC24H40O3376.58 g/mol 434-13-9
Hyocholic acidC24H40O5408.57 g/mol 547-75-1
α-muricholic acidC24H40O5408.57 g/mol 2393-58-0
β-muricholic acidC24H40O5408.57 g/mol 2393-59-1
ω-muricholic acidC24H40O5408.57 g/mol 668-49-5
GlycineC2H5NO275.07 g/mol 56-40-6
TaurineC2H7NO3S125.15 g/mol 107-35-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42O4 B116405 Hyodeoxycholic acid methyl ester CAS No. 2868-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17+,18-,19+,20+,21+,22+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDRDVHYVJQWBO-QWXHOCAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182834
Record name Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)-
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Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2868-48-6
Record name Methyl (3α,5β,6α)-3,6-dihydroxycholan-24-oate
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Record name Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)-
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Record name Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)-
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Record name Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3α,5β,6α)
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Synthetic Methodologies and Chemical Modifications of Hyodeoxycholic Acid Methyl Ester

Esterification Reactions for Methyl Ester Formation

The conversion of the carboxylic acid group of hyodeoxycholic acid to its methyl ester is a fundamental step to protect this functional group and enable further modifications on the steroid's core structure. This transformation is commonly achieved through both classical acid catalysis and modern enzymatic approaches.

Acid-Catalyzed Esterification of Hyodeoxycholic Acid

A standard and highly efficient method for preparing hyodeoxycholic acid methyl ester is the Fischer-Speier esterification. This reaction involves treating hyodeoxycholic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). mdpi.com The process is known for its high conversion rates.

Research has demonstrated that using a sulfuric acid-methanol system for the esterification of hyodeoxycholic acid results in an almost quantitative yield of the corresponding methyl ester, methyl hyodeoxycholate. mdpi.com In one reported synthesis, this method achieved a 98% yield, highlighting its efficacy for this specific transformation. mdpi.com

Table 1: Acid-Catalyzed Esterification of Hyodeoxycholic Acid

Reactant Reagents Product Yield Reference

Enzymatic Esterification using Lipases

Enzymatic methods offer a green and highly selective alternative for the synthesis of bile acid derivatives. nih.gov Lipases, in particular, are effective biocatalysts for esterification reactions under mild conditions, often with excellent regioselectivity. nih.govbeilstein-journals.org

While the direct enzymatic synthesis of this compound is a specific application, the principles are well-established for bile acids. Lipases can catalyze the esterification of the C-24 carboxylic acid group. nih.govconicet.gov.ar For instance, Candida antarctica lipase (B570770) B (CAL-B) has been noted for its narrow regioselectivity, successfully catalyzing reactions at the carboxyl group of bile acids that must be esterified before further enzymatic acylation of hydroxyl groups can occur. researchgate.net This demonstrates the enzyme's ability to differentiate between the carboxylic acid and the hydroxyl groups on the steroid nucleus.

The efficiency of enzymatic esterification is highly dependent on several reaction parameters. To achieve optimal yields and reaction rates, these conditions must be carefully controlled. nih.govnih.gov Key parameters for optimization include the choice of enzyme, the solvent system, reaction temperature, and the molar ratio of substrates. nih.govnih.govbohrium.com

For the enzymatic synthesis of hyodeoxycholic acid derivatives, studies have systematically considered the influence of enzyme source, the ratio of alcohol or acylating agent to the substrate, the enzyme-to-substrate ratio, temperature, and the reaction solvent to determine the ideal conditions. nih.gov The goal of such optimization is to maximize the conversion rate while using a minimal amount of enzyme, which contributes to the efficiency and environmental friendliness of the process. nih.govnih.gov While specific optimal values are unique to each reaction, general findings show that parameters like temperature and enzyme concentration positively affect the conversion percentage. bohrium.com

Table 2: Parameters for Optimization in Enzymatic Esterification

Parameter Description Importance Reference
Enzyme Source The specific lipase used (e.g., Candida antarctica lipase B). Determines selectivity and activity. nih.govresearchgate.net
Solvent The medium for the reaction (e.g., toluene, ionic liquids). Affects enzyme stability and substrate solubility. nih.govnih.gov
Temperature The reaction temperature. Influences reaction rate and enzyme stability. nih.govnih.gov
Substrate Ratio Molar ratio of alcohol/acylating agent to the acid. Drives the reaction equilibrium towards product formation. nih.govbohrium.com

A significant advantage of using lipases in the modification of polyhydroxylated steroids like hyodeoxycholic acid is their remarkable regioselectivity. nih.gov These enzymes can distinguish between the different functional groups present in the molecule. In the context of esterifying hyodeoxycholic acid, lipases selectively catalyze the reaction at the C-24 carboxylic acid group, leaving the hydroxyl groups at the C-3 and C-6 positions untouched. nih.govresearchgate.net

This high degree of selectivity is crucial as it eliminates the need for protecting and deprotecting the hydroxyl groups, a common requirement in traditional chemical synthesis. Research has confirmed that enzymatic strategies can produce hyodeoxycholic acid derivatives in a "fully regioselective way" with very good to excellent yields. nih.gov This inherent selectivity makes biocatalysis a highly efficient and streamlined approach for producing this compound. nih.gov

Synthesis of Brassinosteroid Analogs from this compound

Hyodeoxycholic acid and its methyl ester are valuable starting materials for the synthesis of brassinosteroids, a class of plant hormones. nih.govnih.govresearchgate.net The synthesis of these complex molecules from the methyl ester intermediate often involves stereoselective reactions to construct the required functionalities on the steroid core.

Stereoselective Reduction Methods

In the synthetic pathway towards brassinosteroid analogues starting from methyl hyodeoxycholate, stereoselective reduction is a key step. mdpi.com For example, after the initial esterification of hyodeoxycholic acid, the C-6 hydroxyl group can be oxidized. mdpi.com In some cases, this oxidation can lead to a mixture of products, including a di-oxidized co-product alongside the desired mono-oxidized ketone. mdpi.com

Side Chain Modifications and Alkylation Reactions

Modifications to the side chain of this compound can significantly influence the physicochemical properties of the resulting derivatives. One key strategy involves the methylation at the C-22 position. This is achieved by reacting the corresponding ester with lithium diisopropylamide (LDA) and methyl iodide in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). The stereochemistry of this alkylation reaction is directed by the spatial arrangement of the ester enolate, which favors the approach of the electrophile (methyl iodide) from the less sterically hindered face, resulting in the formation of a single stereoisomer. mdpi.com

The length of the side chain also plays a crucial role in the self-assembly properties of hyodeoxycholic acid derivatives. Studies have shown that shortening or elongating the side chain, in conjunction with the introduction of a methyl group alpha to the carboxylic acid, can modulate the critical micelle concentration (CMC). Specifically, a progressive decrease in the CMC value is observed with the elongation of the side chain. mdpi.com

Wittig Olefination and Derivatization Approaches

The Wittig reaction is a powerful tool for the conversion of carbonyl groups, such as those that can be introduced into the hyodeoxycholic acid scaffold, into alkenes. masterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide, which is typically prepared by treating an alkyl halide with triphenylphosphine (B44618) followed by deprotonation with a strong base. masterorganicchemistry.com While aldehydes and ketones are common substrates for the Wittig reaction, esters are generally unreactive under standard Wittig conditions. masterorganicchemistry.com For the olefination of esters, more reactive reagents like the Tebbe reagent are required. masterorganicchemistry.com

Derivatization of the resulting alkenes can then be performed to introduce further functionality. The specific derivatization approach depends on the desired final product and its intended application.

Derivatization Strategies for Spectroscopic and Analytical Applications

For analytical purposes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization of this compound is often necessary to enhance volatility and improve chromatographic behavior.

Acetylation of Hydroxyl Groups

Acetylation is a common method for protecting or modifying the hydroxyl groups present on the this compound backbone. This reaction is typically carried out using acetic anhydride (B1165640) in the presence of a catalyst. researchgate.net Various catalysts can be employed, including heteropoly acids, which have been shown to be effective for the acetylation of alcohols and phenols at room temperature. researchgate.net The choice of catalyst and reaction conditions can allow for selective acetylation. For instance, in the presence of both amine and hydroxyl groups, the amine can be selectively acetylated by carefully controlling the reaction time. researchgate.net

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a widely used derivatization technique for GC-MS analysis of polar compounds like bile acids. This process involves the replacement of active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the analyte. gcms.cz A mixture of N-methyl-N-trimethylsilyl-l,l,l-trifluoroacetamide (MSTFA) and 1-(trimethylsilyl)imidazole is an effective silylating agent for the complete trimethylsilylation of all hydroxyl and carboxyl groups on bile acids. Other silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which can be used with a catalyst like trimethylchlorosilane (TMCS) to increase its reactivity. gcms.cz The resulting TMS derivatives are amenable to GC-MS analysis, providing high sensitivity and selectivity for their determination in various matrices.

Formation of PFB Esters for Enhanced Detection Limits

For analyses requiring ultra-high sensitivity, the formation of pentafluorobenzyl (PFB) esters is a valuable derivatization strategy. This method significantly enhances the detection limits, particularly when using electron capture negative ionization (ECNI) GC-MS. The derivatization is typically performed by reacting the analyte with pentafluorobenzyl bromide (PFB-Br) in the presence of a base. nih.gov This reaction leads to the formation of PFB esters at the carboxylic acid group. Interestingly, under certain conditions with a strong base, C-H acidic protons can also be substituted with a PFB group, leading to multiple derivatizations on a single molecule. nih.gov

Synthetic Approaches for Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a new single molecule with potentially enhanced or synergistic biological activity. nih.govacs.org The steroidal scaffold of this compound serves as a valuable building block in the synthesis of such hybrid molecules. Its rigid and defined three-dimensional structure can act as a scaffold to present other bioactive moieties in a specific spatial orientation.

Synthetic strategies for creating these hybrids often involve multi-step sequences. For example, a Diels-Alder cycloaddition can be used to construct an aromatic ring system, such as an anthraquinone (B42736) unit found in some anticancer agents, onto the steroid framework. mdpi.com The choice of diene and dienophile allows for the creation of a library of hybrid molecules with diverse structures. mdpi.com The resulting hybrid molecules aim to combine the cell-penetrating ability and receptor-binding properties of the steroid with the pharmacological activity of the attached pharmacophore. mdpi.com

Conjugation via Triazole Linkages

The formation of a 1,2,3-triazole ring via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," has become a prominent method for conjugating bile acid derivatives. nih.gov This reaction, typically involving an azide (B81097) and a terminal alkyne, is highly efficient and creates a stable, aromatic linker that connects the bile acid scaffold to another molecule of interest. nih.govnih.gov

The general strategy for creating these conjugates involves two main steps. First, the this compound is functionalized with either an azide or an alkyne group. For instance, the hydroxyl groups on the bile acid can be reacted with propiolic acid in the presence of an acid catalyst like p-toluenesulfonic acid to form a propioloyl ester. nih.govacs.org Alternatively, the bile acid can be converted into an azide derivative. The second step involves reacting this functionalized bile acid methyl ester with a molecule containing the complementary group (an alkyne or azide, respectively) under conditions that promote the cycloaddition. nih.gov

This methodology has been successfully applied to other bile acids, such as deoxycholic acid and cholic acid, to create novel bioconjugates. nih.gov For example, propiolic esters of various bile acids have been reacted with azide derivatives of sterols like cholesterol and cholestanol (B8816890) to yield bile acid-sterol conjugates linked by a 1,2,3-triazole ring. nih.gov Spectroscopic analysis, including ¹H and ¹³C NMR, is crucial for confirming the structure of these new conjugates. Diagnostic signals in the ¹H NMR spectrum, such as a singlet appearing around 8.25-8.28 ppm, are characteristic of the triazole ring proton. acs.org

Table 1: Key Steps in Triazole Conjugation of Bile Acid Methyl Esters Click on the headers to sort the data.

Step Description Key Reagents
1. Functionalization Introduction of an alkyne or azide group onto the bile acid methyl ester. Propiolic acid, p-TsOH (for alkyne); Sodium azide (for azide). nih.govacs.org
2. Cycloaddition Reaction of the functionalized bile acid with a complementary azide or alkyne-containing molecule. Copper(I) catalyst (for CuAAC). nih.gov

| 3. Characterization | Confirmation of the conjugate structure. | NMR, FT-IR, Mass Spectrometry. nih.gov |

The resulting triazole linker is not merely a passive connector. It can participate in hydrogen bonding and other non-covalent interactions, potentially influencing the biological activity and target binding of the final conjugate. frontiersin.org

Exploration of Novel Linkers and Their Impact on Stability

Beyond triazole linkages, a variety of other linkers are being explored to modify this compound. The choice of linker is critical as it significantly impacts the stability, solubility, and pharmacokinetic properties of the resulting conjugate. biosynth.comsigmaaldrich.com Ester linkages, for example, are common in prodrug design but their stability can be a concern. nih.gov

The stability of a conjugate is often evaluated in different biological media, such as plasma, and within different cellular compartments like the lysosome. nih.gov Research on antibody-drug conjugates (ADCs) has shown that the stability of the linker-payload is paramount for efficacy and minimizing off-target toxicity. sigmaaldrich.com For instance, studies have demonstrated that the hydrophobicity of the linker-drug combination can correlate with the propensity for aggregation under thermal stress. biosynth.com

Novel linkers are being designed to offer a balance between stability in circulation and selective cleavage at the target site. For example, a bioconjugate of cholic acid and the drug mirin (B157360) was synthesized using an ester moiety designed to be stable in plasma but cleavable within the liver, the target organ. nih.gov The development of such intelligent linkers is a key area of research for creating more effective and safer bile acid-based therapeutics. nih.govwikipedia.org

Table 2: Factors Influencing the Stability of Bile Acid Conjugates Click on the headers to sort the data.

Factor Impact on Stability Example
Linker Chemistry The type of chemical bond (e.g., ester, triazole, peptide) determines susceptibility to chemical and enzymatic cleavage. sigmaaldrich.comnih.gov Ester linkers may be cleaved by esterases in plasma. nih.gov
Linker Hydrophobicity Can affect aggregation and overall physical stability. biosynth.com Increased hydrophobicity may lead to a higher propensity for aggregation. biosynth.com
Conjugation Site The position of the linker on the bile acid scaffold can influence its accessibility to enzymes. nih.gov Linkers at more hindered positions may exhibit greater stability. nih.gov

| Target Environment | Linkers can be designed to be cleaved under specific pH or enzymatic conditions found at the target site. nih.gov | A linker may be stable at physiological pH but labile in the acidic environment of a tumor. |

Scale-Up Considerations and Impurity Formation in this compound Synthesis

Transitioning the synthesis of this compound and its derivatives from a laboratory scale to a multi-gram or industrial scale presents several challenges. A primary consideration is the development of a robust and efficient process that avoids complex purification methods like chromatography. acs.orgnih.gov For the synthesis of related bile acid derivatives, chromatography-free, large-scale routes have been successfully developed, often relying on techniques like fractional crystallization to isolate the desired product. acs.org

The synthesis of the methyl ester itself is typically a straightforward esterification of hyodeoxycholic acid with methanol, often catalyzed by an acid. However, on a large scale, the choice of reagents and the control of reaction conditions are critical to minimize the formation of impurities. acs.orgnih.gov For example, while reagents like diazomethane (B1218177) can be used for small-scale methyl ester derivatization for analytical purposes, they are generally avoided in large-scale production due to their hazardous and explosive nature. nih.gov

Impurity profiling is a critical aspect of chemical process development. Impurities in the final product can originate from several sources:

Starting Materials: Impurities present in the initial hyodeoxycholic acid.

Side Reactions: Formation of isomers or byproducts during the esterification or subsequent conjugation steps. nih.gov

Reagents and Solvents: Residual catalysts, alcohols, or other solvents used in the process. researchgate.net

Degradation: Breakdown of the product during synthesis or storage, which can be influenced by factors like temperature and pH. nih.gov

In the context of methyl ester synthesis, particularly processes like transesterification used in biodiesel production, common impurities include residual alcohol (methanol), catalyst, and incompletely reacted starting materials (free fatty acids or triglycerides). researchgate.netiea-amf.org Furthermore, trace organic acids, such as formic or acetic acid, can be present as impurities in excipients or form through the degradation of solvents, potentially reacting with the drug substance. nih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry are essential for the detection, identification, and quantification of these impurities to ensure the quality and safety of the final active pharmaceutical ingredient. nih.gov

Metabolic Transformations and Biological Activity of Hyodeoxycholic Acid Methyl Ester and Its Derivatives

Biological Activities of Hyodeoxycholic Acid Methyl Ester Analogs

Analogs of hyodeoxycholic acid, including its methyl ester, have been investigated for various biological activities.

This compound has been identified as a synthetic, broad-spectrum antimicrobial agent. biosynth.com It demonstrates efficacy against both Gram-positive and Gram-negative bacteria. biosynth.com Beyond its direct antimicrobial effects, hyodeoxycholic acid itself has been noted for its anti-inflammatory and antitumor properties. mdpi.com

Modulation of Cell Function, Including Antigen Presentation

Hyodeoxycholic acid (HDCA) and its derivatives are recognized for their capacity to modulate crucial cellular functions. These compounds can function as ligands for receptors that are central to metabolic regulation. For instance, derivatives of HDCA have been synthesized and identified as agonists for both the liver X receptor α (LXRα) and the G-protein-coupled bile acid receptor 1 (GPBAR1). nih.gov LXRα is a key regulator of lipid homeostasis in mammals, while GPBAR1 activation is a promising strategy for addressing liver steatosis. nih.gov The ability of HDCA derivatives to interact with these receptors highlights their role in modulating cellular metabolic pathways. nih.gov

A fundamental aspect of cellular function, particularly in the immune system, is antigen presentation. The efficiency of this process, where antigen-presenting cells (APCs) display peptide antigens for recognition by T cells, can be significantly influenced by the cellular microenvironment. One critical factor is pH. Research has shown that the functional binding of peptide antigens to Major Histocompatibility Complex (MHC) class II molecules on APCs is markedly enhanced at an acidic pH of 5.0 compared to a neutral pH of 7.3. nih.gov This pH-dependent regulation appears to be a general mechanism for controlling the formation of functional antigen/MHC complexes, a cornerstone of the adaptive immune response. nih.gov

Growth-Promoting Effects (e.g., Rice Lamina Inclination Assay)

Hyodeoxycholic acid serves as a valuable starting material for the synthesis of brassinosteroid (BR) analogs, which are potent plant-growth regulators. nih.gov The biological activity of these synthetic analogs is frequently evaluated using the rice lamina inclination assay, a highly specific and sensitive bioassay for brassinosteroids. nih.govnih.govnih.gov In this test, the angle of inclination of the rice leaf lamina is measured after treatment with the test compound. nih.govresearchgate.net Brassinosteroids induce the bending of the lamina joint in a manner that is dependent on the concentration of the compound. nih.govnih.gov

Studies utilizing BR analogs synthesized from hyodeoxycholic acid have demonstrated significant growth-promoting activity in the rice lamina inclination test. nih.govresearchgate.net The induced bending angle of rice seedlings was observed to increase with higher concentrations of the tested BR analogs, confirming their bioactivity as plant growth promoters. nih.gov

Structure-Activity Relationships for Plant Growth Regulation

The effectiveness of hyodeoxycholic acid-derived brassinosteroid analogs as plant growth regulators is intrinsically linked to their chemical structure. nih.gov Structure-activity relationship studies have elucidated specific molecular features that are essential for their biological function.

Analysis of various synthetic analogs reveals that the presence of a 2α,3α-dihydroxy-7-oxa-6-ketone moiety in the steroid nucleus is a critical requirement for high plant growth-promoting activity. nih.gov This finding aligns with broader structure-activity relationship models proposed for brassinosteroids. nih.gov

Further investigations into the side-chain configuration have provided additional insights. Analogs that are conjugated at the C-3 position and possess an S configuration at the C-22 position have been found to exhibit particularly high activity, sometimes surpassing that of the natural brassinolide, especially at lower concentrations (10⁻⁸–10⁻⁷ M). researchgate.net However, at higher concentrations (10⁻⁶ M), the activity of these analogs tends to decrease relative to brassinolide. researchgate.net

Structural FeatureImpact on Plant Growth ActivitySource
2α,3α-dihydroxy-7-oxa-6-ketone moietyRequired for high activity nih.gov
C-3 Conjugation & C-22 S-configurationHigher activity at low concentrations (10⁻⁸–10⁻⁷ M) researchgate.net
Effects on Cell Elongation vs. Cell Number

The growth-promoting effects observed in the rice lamina inclination assay are primarily a result of changes at the cellular level within the lamina joint. nih.govnih.gov The inclination is caused by a greater expansion of the adaxial cells relative to the abaxial cells in the joint region. nih.gov

Microscopic analysis of rice seedlings treated with a brassinosteroid analog derived from hyodeoxycholic acid confirmed that the observed growth-promoting effect is mainly attributable to cell elongation. nih.gov Specifically, the treatment induced the elongation of cells on the adaxial side of the lamina joint, rather than an increase in the total number of cells. nih.gov This mechanism, centered on cell expansion rather than cell proliferation, is a key characteristic of how these compounds regulate plant architecture. nih.govnih.gov

Anticancer Activity and Mechanisms

In addition to their role in metabolic regulation and plant growth, hyodeoxycholic acid and its derivatives have demonstrated potential as anticancer agents. nih.govmdpi.com Research indicates that these compounds can inhibit the progression of certain cancers by modulating key signaling pathways. nih.gov Synthetic derivatives of related bile acids have also been developed and show promise as novel apoptosis mediators for cancer therapy. nih.govnih.gov

A key mechanism for the antitumor effect of hyodeoxycholic acid involves the farnesoid X receptor (FXR). In colorectal cancer (CRC), HDCA has been shown to activate FXR, which in turn suppresses the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov This action hinders the growth of CRC cells, demonstrating a clear tumor-inhibiting effect. nih.gov Animal studies have corroborated these findings, showing that HDCA can inhibit CRC proliferation. nih.gov

Inhibition of Cancer Cell Growth

Derivatives of hyodeoxycholic acid and related bile acids have been shown to directly inhibit the proliferation of various human cancer cells. nih.govnih.gov Treatment of colorectal cancer cells with hyodeoxycholic acid resulted in a significant inhibition of their proliferative capacity. nih.gov

Similarly, synthetic derivatives of other bile acids, such as ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA), have been developed and tested against cancer cell lines. nih.gov For example, a hybrid molecule combining ursodeoxycholic acid methyl ester with dihydroartemisinin (B1670584) (DHA) was found to be significantly more potent in inhibiting the growth of hepatocellular carcinoma cells (HepG2) than DHA alone. nih.govmdpi.com This enhanced potency is partly attributed to the increased stability of the hybrid compound. nih.govmdpi.com Likewise, certain synthetic derivatives of CDCA have been shown to completely inhibit the proliferation of human prostate carcinoma cells. nih.gov

Compound/DerivativeCancer Cell LineObserved EffectSource
Hyodeoxycholic acid (HDCA)Colorectal Cancer (CRC)Significantly inhibited proliferative capacity nih.gov
Ursodeoxycholic acid methyl ester-DHA hybridHepatocellular Carcinoma (HepG2)Potent inhibition of cell growth (IC₅₀ of 1 μM) nih.gov
Synthetic CDCA derivatives (HS-1199, HS-1200)Prostate Carcinoma (PC-3)Complete inhibition of cell proliferation nih.gov
Induction of Cell Cycle Arrest and Apoptosis

The inhibition of cancer cell growth by these bile acid derivatives is often mediated by the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.govnih.gov

Flow cytometric analysis has revealed that synthetic bile acid derivatives can arrest the cell cycle progression at the G1 phase in prostate cancer cells. nih.gov This G1 arrest is associated with the inhibition of the phosphorylation of the retinoblastoma protein (pRB) and the suppression of Cdk2 and cyclin E-dependent kinase activities. nih.gov Furthermore, these compounds can increase the expression of the Cdk inhibitor p21(WAF1/CIP1) in a p53-independent manner. nih.govnih.gov

The induction of apoptosis is a common mechanism. In human prostate and breast cancer cells, synthetic bile acid-induced apoptosis is linked to the up-regulation of the pro-apoptotic protein Bax. nih.gov In Jurkat T cell leukemia, apoptosis occurs through the activation of caspases. nih.gov A hybrid of ursodeoxycholic acid methyl ester and dihydroartemisinin was also found to cause G0/G1 cell cycle arrest and induce apoptosis in hepatocellular carcinoma cells, a process that involves the generation of reactive oxygen species (ROS) and loss of mitochondrial membrane potential. nih.govmdpi.com This body of evidence underscores the potential of these compounds to trigger multiple pathways leading to cancer cell death. nih.govnih.gov

Role of Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential

The generation of reactive oxygen species (ROS) and the maintenance of mitochondrial membrane potential are critical factors in cellular health and disease. nih.gov Oxidative stress, characterized by an accumulation of ROS, can lead to cellular damage and has been implicated in a variety of pathological conditions. nih.govnih.gov The mitochondrial membrane potential is essential for ATP synthesis through oxidative phosphorylation, and its disruption can lead to energy depletion and cell death. nih.gov

Mitochondrial dysfunction and oxidative stress are interconnected and play a role in the pathophysiology of numerous diseases. nih.gov Various fluorescent probes are utilized to measure mitochondrial membrane potential and ROS levels in live cells, providing insights into the physiological status of the cell and mitochondrial function. nih.govyoutube.com For instance, studies have examined the effects of oxidative stress on mitochondrial membrane potential in different cell types, revealing that significant loss of this potential can be triggered by various stressors, leading to apoptosis. elsevierpure.com

Autophagy Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis. The modulation of autophagy is recognized as a key mechanism in various physiological and pathological processes. The connection between bile acids and liver autophagy has been an area of growing research interest. nih.gov

Nutrient availability is a primary regulator of autophagy, with signaling pathways like the mechanistic target of rapamycin (B549165) (mTOR) playing a central role. nih.gov When nutrients are scarce, mTOR is inhibited, leading to the activation of macroautophagy. nih.gov This process involves autophagy-related proteins (ATGs) that are regulated by various signaling pathways in response to environmental cues. nih.gov

Chemical induction of bile acid synthesis has been shown to modulate autophagy in the liver. nih.gov For example, treatment with a bile acid sequestrant can lead to an increase in the autophagy effector LC3-II and a decrease in the autophagy substrate p62, indicating an enhancement of autophagic flux. nih.gov This suggests that modulating bile acid signaling could be a targeted approach for regulating liver autophagy. nih.gov

Anti-inflammatory Effects

Inhibition of Inflammatory Bowel Disease

Inflammatory bowel disease (IBD) is a chronic inflammatory condition of the intestines. mdpi.com Research suggests that bile acids play a significant role in gut immunity and inflammation. harvard.edu Specifically, certain bile acid metabolites produced by gut bacteria can regulate the activity of immune cells involved in IBD. harvard.edu

Studies have shown that oral administration of hyodeoxycholic acid (HDCA) can prevent the development of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a common model for IBD. nih.gov The protective effect of HDCA is thought to be related to a synergistic increase in fecal bile acids that activate the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5). nih.gov Furthermore, serum levels of hyodeoxycholic acid have been found to be significantly increased in patients with Crohn's disease and ulcerative colitis, suggesting a role in the body's response to the disease. nih.govbertin-bioreagent.com

The mechanisms through which bile acids and their derivatives may alleviate IBD include enhancing the intestinal mucosal barrier, reducing oxidative stress, and modulating the immune response and gut microbiota. mdpi.com

Regulation of Microglia Inflammatory Responses via Signaling Pathways (e.g., TGR5/AKT/NF-κB)

Microglia are the primary immune cells of the central nervous system and their activation is a key feature of neuroinflammation. nih.govnih.gov Hyodeoxycholic acid (HDCA) has been shown to possess anti-inflammatory effects by modulating microglial responses. nih.govresearchgate.net

Research has demonstrated that HDCA can inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated microglial cells both in vitro and in vivo. nih.govresearchgate.net This is achieved by reducing the production of inflammatory mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β. nih.gov The underlying mechanism involves the regulation of the TGR5/AKT/NF-κB signaling pathway. nih.govresearchgate.net HDCA represses the phosphorylation and nuclear translocation of NF-κB, a key transcription factor for inflammatory genes, and inhibits the activation of AKT. nih.govresearchgate.net The involvement of TGR5 is confirmed by the observation that a TGR5 inhibitor can abolish the anti-inflammatory effects of HDCA. nih.govresearchgate.net

Role in Metabolic Regulation and Disease Models

Amelioration of Metabolic Syndrome in Animal Models

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. d-nb.info Animal models are crucial for studying the pathophysiology of metabolic syndrome and for developing potential therapeutic interventions. d-nb.info

Hyodeoxycholic acid (HDCA) has been identified as a key bile acid in the context of metabolic syndrome, with its levels being significantly reduced in individuals with obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD). nih.gov Studies in rat models of metabolic syndrome have shown that treatment with HDCA can lead to significant improvements in metabolic abnormalities. nih.gov

The beneficial effects of HDCA are associated with its ability to alter serum bile acid profiles and modify the gut microbiome composition. nih.gov Mechanistically, HDCA influences the expression of genes related to primary bile acid synthesis and fatty acid degradation. nih.govnih.gov Specifically, it has been shown to regulate key proteins such as FXR, CYP7A1, CYP7B1, PPARα, CPT1, CPT2, FABP1, HMGCS1, and HMGCS2. nih.govnih.gov These findings suggest that HDCA holds potential as a therapeutic agent for ameliorating metabolic syndrome.

Table of Research Findings on Hyodeoxycholic Acid (HDCA) and its Derivatives

Area of Study Key Findings Model System Signaling Pathways Implicated
Inflammatory Bowel Disease HDCA prevents the development of DSS-induced colitis. nih.govMice nih.govFXR, TGR5 nih.gov
Microglia Inflammation HDCA inhibits LPS-induced inflammatory responses. nih.govresearchgate.netBV2 microglial cells, Mice nih.govresearchgate.netTGR5/AKT/NF-κB nih.govresearchgate.net
Metabolic Syndrome HDCA ameliorates metabolic abnormalities. nih.govRats nih.govPrimary bile acid synthesis, Fatty acid degradation nih.govnih.gov
Impact on Bile Acid Synthesis Pathways (FXR, CYP7A1, CYP7B1)

Hyodeoxycholic acid (HDCA) and its derivatives exert significant influence over the intricate pathways of bile acid synthesis, primarily through the modulation of key regulatory proteins such as the Farnesoid X receptor (FXR), cholesterol 7α-hydroxylase (CYP7A1), and oxysterol 7α-hydroxylase (CYP7B1).

Research has shown that HDCA treatment can lead to notable changes in the expression of these proteins. In a study involving rats with metabolic syndrome, HDCA intervention resulted in significant alterations in the protein levels of FXR, CYP7A1, and CYP7B1. nih.govnih.gov This suggests a regulatory role for HDCA in the primary bile acid synthesis pathway. nih.govnih.gov

FXR is a nuclear receptor that plays a pivotal role in maintaining bile acid homeostasis. nih.govnih.gov It typically inhibits the expression of CYP7A1, the rate-limiting enzyme in the classical pathway of bile acid synthesis, as part of a negative feedback loop. nih.govresearchgate.net However, some studies indicate that HDCA does not activate FXR. nih.gov In fact, HDCA has been shown to inhibit intestinal FXR activation. researchgate.netnih.gov This inhibition of intestinal FXR can lead to the upregulation of hepatic CYP7B1, an enzyme involved in the alternative pathway of bile acid synthesis. nih.gov

Furthermore, the interplay between FXR and other factors adds another layer of complexity. FXR can induce the expression of transcriptional repressors like V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog G (MAFG), which in turn can directly inhibit genes involved in bile acid synthesis, including CYP8B1, CYP27A1, and CYP7B1. nih.gov

Influence on Fatty Acid Degradation Pathways (PPARα, CPT1, CPT2, FABP1, HMGCS1, HMGCS2)

Hyodeoxycholic acid (HDCA) has demonstrated a significant capacity to modulate the pathways involved in fatty acid degradation. This influence is largely mediated through its effects on key regulatory proteins, including Peroxisome Proliferator-Activated Receptor alpha (PPARα) and several enzymes crucial for fatty acid oxidation.

Studies have revealed that in metabolic syndrome (MS) models, the expression of proteins central to fatty acid degradation, such as PPARα, Carnitine Palmitoyltransferase 1 (CPT1), Carnitine Palmitoyltransferase 2 (CPT2), Fatty Acid Binding Protein 1 (FABP1), 3-hydroxy-3-methylglutaryl-CoA synthase 1 (HMGCS1), and 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), is significantly reduced. nih.gov However, intervention with HDCA has been shown to markedly enhance the expression of these proteins, suggesting a novel role for HDCA in activating the fatty acid degradation pathway. nih.gov

PPARα is a key transcriptional regulator, highly expressed in the liver, that governs the transport and oxidation of fatty acids. nih.govnih.gov HDCA has been found to facilitate the nuclear localization of PPARα, thereby boosting hepatic fatty acid oxidation. nih.gov This effect is critical for its therapeutic potential, as evidenced by the fact that the benefits of HDCA in ameliorating nonalcoholic fatty liver disease (NAFLD) are nullified in mice with a knockout of the Pparα gene. nih.gov The mechanism behind this involves HDCA directly binding to the RAN protein, which hinders the formation of the RAN/CRM1/PPARα export complex and leads to the accumulation of PPARα in the nucleus. nih.gov

Furthermore, HDCA treatment has been shown to increase the abundance of beneficial gut bacteria like Parabacteroides distasonis. nih.gov This probiotic species enhances lipid catabolism through a signaling pathway involving fatty acids and hepatic PPARα. nih.gov This highlights an indirect mechanism by which HDCA can influence fatty acid degradation via modulation of the gut microbiota.

The table below summarizes the key proteins in the fatty acid degradation pathway influenced by HDCA.

ProteinFunction in Fatty Acid DegradationEffect of HDCA
PPARα Key transcriptional regulator of fatty acid oxidation genes.Enhances nuclear localization and activity. nih.gov
CPT1 Rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for oxidation.Expression is significantly enhanced. nih.gov
CPT2 Works in conjunction with CPT1 to facilitate fatty acid transport into the mitochondria.Expression is significantly enhanced. nih.gov
FABP1 Involved in the intracellular transport of fatty acids.Expression is significantly enhanced. nih.gov
HMGCS1 Cytosolic enzyme involved in cholesterol synthesis.Expression is significantly enhanced. nih.gov
HMGCS2 Mitochondrial enzyme, rate-limiting step in ketogenesis.Expression is significantly enhanced. nih.gov
Modulation of Glucose Homeostasis (TGR5, FXR, GLP-1)

Hyodeoxycholic acid (HDCA) and its derivatives play a role in regulating glucose homeostasis through their interaction with key signaling molecules, including the Takeda G-protein-coupled receptor 5 (TGR5), Farnesoid X receptor (FXR), and Glucagon-like peptide-1 (GLP-1). researchgate.net

Research indicates that HDCA can improve glucose homeostasis via a GLP-1-dependent mechanism that involves both TGR5 and FXR. researchgate.net TGR5, a G-protein coupled receptor for bile acids, is known to stimulate the secretion of GLP-1 from enteroendocrine L-cells. nih.gov This activation of TGR5 signaling leads to improved liver and pancreatic function and enhanced glucose tolerance. nih.gov Studies have shown that specific bile acids can activate various receptors, including TGR5, to promote GLP-1 secretion, which in turn helps to reduce blood glucose levels. researchgate.net

Interestingly, while activating TGR5, some hyocholic acid species, including HDCA, simultaneously inhibit FXR to upregulate GLP-1 production and secretion in enteroendocrine cells. researchgate.netnih.gov This dual mechanism appears to be a unique characteristic not observed with other bile acid species. researchgate.netnih.gov Clinical observations support this, as lower serum concentrations of hyocholic acid species have been associated with diabetes and are closely related to glycemic markers. nih.gov

In animal models, administration of hyocholic acid has been shown to improve fasting GLP-1 secretion and glucose homeostasis to a greater extent than other bile acids like tauroursodeoxycholic acid. researchgate.net The importance of TGR5 in this process is highlighted by studies using TGR5 knockout models, which help to verify these findings. researchgate.netnih.gov

The interplay between TGR5 and FXR is crucial in controlling GLP-1 secretion and maintaining glycemic balance. bohrium.com Bile acids, acting as signaling hormones, bind to these receptors to regulate not only glucose and lipid metabolism but also cholesterol and bile acid metabolism itself. bohrium.com

Attenuation of Nonalcoholic Fatty Liver Disease (NAFLD)

Hyodeoxycholic acid (HDCA) has emerged as a promising agent for the attenuation of nonalcoholic fatty liver disease (NAFLD), a condition affecting a significant portion of the global population. nih.govnih.gov Its therapeutic effects are attributed to its ability to modulate key pathways in the gut-liver axis. nih.gov

Clinical and preclinical studies have consistently shown an inverse correlation between serum levels of HDCA and the presence and severity of NAFLD. nih.govnih.govnews-medical.net Patients with NAFLD, as well as mouse models of the disease, exhibit lower levels of HDCA in their serum, liver, and intestinal contents compared to healthy counterparts. nih.govnews-medical.net

Supplementation with HDCA has been demonstrated to alleviate NAFLD in various mouse models. nih.govnih.gov The primary mechanism involves the inhibition of the intestinal farnesoid X receptor (FXR) and the subsequent upregulation of hepatic CYP7B1, a key enzyme in an alternative bile acid synthesis pathway. nih.gov

Furthermore, HDCA enhances hepatic fatty acid oxidation by promoting the nuclear localization of peroxisome proliferator-activated receptor alpha (PPARα). nih.gov It achieves this by directly binding to the RAN protein, which disrupts the formation of the nuclear export complex for PPARα, leading to its accumulation in the nucleus. nih.gov The importance of this pathway is underscored by the fact that the beneficial effects of HDCA on NAFLD are absent in mice lacking the PPARα gene. nih.gov

HDCA also influences the gut microbiota, leading to an increase in the abundance of beneficial bacteria such as Parabacteroides distasonis. nih.govnews-medical.net This bacterium contributes to the enhancement of lipid catabolism through fatty acid-hepatic PPARα signaling. nih.gov

These multifaceted actions of HDCA, including the simultaneous activation of hepatic CYP7B1 and PPARα, present a unique and promising therapeutic strategy for NAFLD. nih.gov

Hypolipidemic Properties and Inhibition of Atherosclerotic Lesion Formation

Hyodeoxycholic acid (HDCA) exhibits potent hypolipidemic properties and has been shown to significantly inhibit the formation of atherosclerotic lesions. nih.govresearchgate.netnih.gov These beneficial effects are attributed to several mechanisms, primarily centered around the regulation of cholesterol metabolism.

One of the key actions of HDCA is the inhibition of intestinal cholesterol absorption. nih.govresearchgate.net Studies in wild-type mice have demonstrated that increasing amounts of dietary HDCA lead to a progressive decrease in the absorption of dietary cholesterol. nih.govuky.edu This reduction in cholesterol uptake contributes to lower plasma cholesterol levels.

In animal models of atherosclerosis, such as LDL receptor-knockout (LDLR-KO) mice, HDCA supplementation has resulted in a substantial decrease in plasma VLDL/IDL/LDL cholesterol levels. nih.gov Specifically, in LDLR-KO mice on a Western diet, HDCA treatment led to a 61% decrease in these cholesterol fractions. nih.gov When added to a chow diet or a high-cholesterol diet in LDLR-KO mice, HDCA decreased total plasma cholesterol levels by 21% and 62%, respectively. nih.govuky.edu

The reduction in plasma cholesterol translates to a significant decrease in the development of atherosclerotic lesions. In LDLR-KO mice, HDCA supplementation has been shown to decrease the size of atherosclerotic lesions in the aortic root, the entire aorta, and the innominate artery by 44%, 48%, and 94%, respectively. nih.gov Similarly, in another study with LDLR-KO mice, HDCA reduced the aortic root atherosclerosis lesion area by 50% on a chow diet and by 80% on a high-cholesterol diet. nih.govresearchgate.net

In addition to inhibiting cholesterol absorption, HDCA also enhances cholesterol efflux. nih.govresearchgate.net HDL isolated from HDCA-treated mice showed an increased ability to mediate cholesterol efflux ex vivo. nih.gov Furthermore, HDCA has been found to significantly increase the expression of genes involved in cholesterol efflux, such as Abca1, Abcg1, and Apoe, in macrophage cell lines. nih.gov

The table below summarizes the effects of HDCA on key parameters related to its hypolipidemic and anti-atherosclerotic properties in LDLR-knockout mice.

ParameterDietEffect of HDCA SupplementationReference
Plasma VLDL/IDL/LDL Cholesterol Western Diet61% decrease nih.gov
Total Plasma Cholesterol Chow Diet21% decrease nih.govuky.edu
Total Plasma Cholesterol 0.5% Cholesterol Diet62% decrease nih.govuky.edu
Intestinal Cholesterol Absorption Not specified76% decrease nih.gov
Atherosclerotic Lesion Size (Aortic Root) Western Diet44% decrease nih.gov
Atherosclerotic Lesion Size (Entire Aorta) Western Diet48% decrease nih.gov
Atherosclerotic Lesion Size (Innominate Artery) Western Diet94% decrease nih.gov
Atherosclerotic Lesion Area (Aortic Root) Chow Diet50% decrease nih.govresearchgate.net
Atherosclerotic Lesion Area (Aortic Root) 0.5% Cholesterol Diet80% decrease nih.govresearchgate.net

Receptor Modulation and Ligand Interactions

Liver X Receptor Alpha (LXRα) Agonism

Hyodeoxycholic acid (HDCA) and its derivatives have been identified as modulators of the Liver X Receptor alpha (LXRα), a nuclear receptor that plays a critical role in the regulation of lipid homeostasis. researchgate.net LXRα is activated by oxysterols and certain bile acids, and it upregulates a suite of genes involved in cholesterol mobilization and transport. researchgate.netmedchemexpress.com

Research has shown that HDCA can function as a ligand for LXRα. researchgate.net The activation of LXRα is considered essential for protection against atherosclerosis due to its role in lipid metabolism and inflammation. nih.gov LXRα agonists have been shown to inhibit the formation of foam cells, which are key components of atherosclerotic plaques, and to promote the expression of proteins involved in reverse cholesterol transport, such as ABCA1 and ABCG1. nih.gov

Interestingly, the efficacy of HDCA derivatives in transactivating LXRα appears to be correlated with the size of their side chain. researchgate.net Studies on a library of HDCA derivatives have shown that modifications to the side chain can lead to selective agonistic activity towards LXRα. researchgate.net For example, a perfect match for LXRα agonism was found for certain derivatives with specific side chain lengths, while derivatives with either too long or too short side chains showed reduced activity. researchgate.net The presence of a double bond in the side chain also tends to reduce the efficacy of LXRα transactivation. researchgate.net

While LXRα activation is beneficial for cholesterol efflux, it can also lead to the activation of lipogenic enzymes, potentially causing lipid accumulation in the liver. researchgate.net This has led to the development of selective LXRα agonists, such as certain HDCA derivatives, that aim to specifically activate the cholesterol efflux arm of the LXR pathway without stimulating triglyceride synthesis. researchgate.net

G-Protein-Coupled Bile Acid Receptor (GPBAR1) Agonism

Hyodeoxycholic acid (HDCA), a secondary bile acid, is recognized as a weak agonist for the G-protein-coupled bile acid receptor (GPBAR1), also known as TGR5. nih.gov This receptor is a member of the rhodopsin-like superfamily of G-protein coupled receptors and its activation leads to an increase in intracellular cAMP levels, triggering specific signaling pathways. nih.gov The activation of GPBAR1 is a therapeutic target for conditions related to colon inflammation, such as Crohn's disease and ulcerative colitis. nih.gov

Research has focused on modifying the hyodeoxycholic acid scaffold to develop more potent and selective GPBAR1 agonists. nih.gov By decorating the C-6 position of the steroid nucleus with various substituents and exploring the stereochemistry of the A/B ring junction, a library of derivatives has been created. nih.gov A key finding is that compounds featuring a cis A/B ring junction (5β-cholane series) exhibit significant selectivity for GPBAR1 over the farnesoid X receptor (FXR), another major bile acid receptor. nih.gov This structural feature, which creates a "bent" molecular shape, appears favorable for GPBAR1 activity. acs.org

One such derivative, identified as compound 6 (a 6α-methyl-substituted derivative), has been identified as a potent and selective GPBAR1 agonist with an EC₅₀ value of 0.3 μM. nih.gov Other derivatives, such as compound 7 , have also shown efficacy as GPBAR1 agonists. acs.org The development of these agonists demonstrates the potential to modulate GPBAR1 for therapeutic benefit in inflammation-driven immune dysfunctions. nih.gov

Table 1: GPBAR1 Agonist Activity of Select Hyodeoxycholic Acid Derivatives An interactive table detailing the half-maximal effective concentration (EC₅₀) of various derivatives.

Compound Description GPBAR1 EC₅₀ (μM) Efficacy (% vs. TLCA*) Reference
Compound 6 6α-methyl-hyodeoxycholane analogue 0.3 Not specified nih.gov
Compound 3 Cholesterol derivative 0.22 ~44% acs.org
Compound 7 Cholesterol derivative 5.9 ~129% acs.org

***TLCA (Tauro-lithocholic acid) is a potent endogenous GPBAR1 agonist used as a positive control.** acs.orgnih.gov

Dual LXRα/GPBAR1 Modulation

In addition to its activity at GPBAR1, hyodeoxycholic acid is a natural ligand for the Liver X Receptors (LXRs), particularly LXRα. researchgate.netnih.gov LXRs are nuclear receptors that play a crucial role in regulating lipid and cholesterol homeostasis. nih.gov The capacity of the HDCA scaffold to interact with both a membrane receptor (GPBAR1) and a nuclear receptor (LXRα) has prompted the development of dual modulators. researchgate.net Such dual-acting compounds are being investigated for their potential utility in treating dyslipidemic disorders. researchgate.netnih.gov

The lead optimization strategy for creating dual agonists has involved rational design based on the structural information of the binding sites of both receptors. researchgate.net A key modification was the introduction of a hydrophobic side chain onto the hyodeoxycholane scaffold, which was found to have a beneficial effect on LXRα activation. nih.gov This research has led to the identification of the first potent dual LXRα/GPBAR1 agonists. researchgate.netnih.gov These novel chemical entities represent a promising approach for simultaneously targeting pathways involved in liver steatosis and lipid metabolism. nih.gov

Table 2: Dual LXRα/GPBAR1 Transactivation Activity of Select Hyodeoxycholane Derivatives An interactive table showing the percentage of transactivation activity for various derivatives compared to a control compound (100%).

Compound Side Chain Modification LXRα % Transactivation GPBAR1 % Transactivation Reference
Compound 5 Saturated C5 side chain 73% 76% nih.gov
Compound 12 Saturated C4 side chain 63% 114% nih.gov
Compound 14 Saturated C6 side chain 109% 120% nih.gov
Compound 15 Saturated C3 side chain 33% 110% nih.gov
Compound 17 Saturated C1 side chain 16% 75% nih.gov

***Note:** Activity was tested at a concentration of 10 μM. nih.gov*

Structure-Activity Relationship (SAR) Studies

The biological activity of hyodeoxycholic acid derivatives is deeply influenced by their molecular structure. Extensive structure-activity relationship (SAR) studies have been conducted to understand how specific chemical modifications to the steroid body and side chain impact receptor activation and selectivity. mdpi.comnih.gov

Influence of Side Chain Modifications on Biological Activity

Modifications to the side chain of the hyodeoxycholic acid molecule significantly influence its biological and physicochemical properties. nih.govmdpi.com

For LXRα activation, the efficacy of derivatives is correlated with the size of the installed hydrophobic side chain. nih.gov However, this relationship is not linear, as derivatives with side chains that are either too long or too short show reduced activity. nih.gov The presence of a double bond within the side chain generally leads to a reduction in efficacy for activating LXRα. nih.gov For instance, compounds 5 , 12 , and 14 , which have saturated alkyl side chains of varying lengths, were identified as having a good balance of activity. nih.gov

From a physicochemical perspective, the length of the side chain also affects properties like the critical micellization concentration (CMC). It has been observed that the CMC value progressively decreases as the side chain is elongated. mdpi.com The introduction of a methyl group at the alpha position relative to the terminal carboxylic acid moiety also causes a strong variation in the molecule's tendency to form micelles. mdpi.com These studies are crucial for designing new ligands with suitable pharmacokinetic profiles. mdpi.comnih.gov

Impact of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity and receptor selectivity of hyodeoxycholic acid derivatives. nih.govnih.gov This is evident in modifications to both the steroid nucleus and its substituents.

A critical factor is the stereochemistry at the junction of the A and B rings of the steroid. Derivatives with a cis A/B ring fusion (part of the 5β-cholane series) demonstrate marked selectivity for GPBAR1, with minimal activation of the FXR receptor. nih.gov This specific 3D shape is a key determinant of receptor preference.

Furthermore, the stereochemical orientation of substituents on the steroid body profoundly affects receptor selectivity. Studies on related cholane (B1240273) derivatives have shown that the stereochemistry at the C-6 position is crucial. The presence of a 6α-ethyl group can produce potent dual agonists with activity at both FXR and GPBAR1. nih.gov In stark contrast, the corresponding 6β-ethyl epimer results in a selective GPBAR1 agonist, losing its activity at FXR. nih.gov This highlights how a subtle change in the spatial orientation of a single substituent can completely switch the receptor selectivity profile of the molecule.

Correlation of Molecular Structure with Receptor Binding

The correlation between the molecular structure of a hyodeoxycholic acid derivative and its ability to bind to target receptors is a function of molecular shape and the nature of the receptor's binding site. researchgate.net

In contrast, the ligand-binding domain of LXRα is described as having an amphipathic nature, meaning it contains both polar and hydrophobic residues. researchgate.net This allows it to accommodate a wider variety of ligands, including the oxysterols and bile acid derivatives like HDCA. The introduction of hydrophobic side chains onto the HDCA scaffold enhances its interaction with the lipophilic portions of the LXRα binding site, contributing to its agonist activity. nih.gov The ability to fine-tune the structure, for example by altering stereochemistry at key positions like C-6, allows for the generation of molecules that can either fit exclusively into the GPBAR1 pocket or adopt a conformation that allows for dual binding to both GPBAR1 and LXRα. nih.gov

Analytical Methodologies for Hyodeoxycholic Acid Methyl Ester and Its Metabolites

Chromatographic Techniques

Chromatography, a powerful separation technique, is central to the analysis of bile acids. Both gas and liquid chromatography platforms are extensively utilized, each offering distinct advantages for the separation and detection of hyodeoxycholic acid methyl ester and its metabolites. nih.govfrontiersin.org

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a well-established and robust method for the analysis of bile acids. frontiersin.orgshimadzu.com However, due to the low volatility of bile acids, including hyodeoxycholic acid, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. shimadzu.comrestek.com

To make bile acids amenable to GC analysis, their polar carboxyl and hydroxyl groups must be chemically modified. jfda-online.com A common and effective derivatization strategy involves a two-step process: esterification of the carboxyl group followed by silylation of the hydroxyl groups. shimadzu.com

Methyl Ester Trimethylsilyl (B98337) (TMS) Ethers: This is a widely used derivatization method where the carboxyl group is first converted to a methyl ester, followed by the conversion of the hydroxyl groups to trimethylsilyl ethers. shimadzu.com This process significantly increases the volatility of the bile acid, allowing for its analysis by GC-MS. shimadzu.com The derivatization of the hydroxyl and carboxyl groups can also be achieved in a single step using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). restek.com

Pentafluorobenzyl (PFB) Esters: For enhanced sensitivity, especially with electron capture detection or negative ion chemical ionization mass spectrometry, pentafluorobenzyl esters are employed. jfda-online.comnih.gov The carboxyl group is derivatized to form the PFB ester, and the hydroxyl groups are typically converted to trimethylsilyl ethers. nih.gov This derivatization scheme is particularly useful for quantifying trace amounts of bile acids in biological samples like serum and urine. nih.gov

The following table summarizes common derivatization reagents used for GC-MS analysis of bile acids:

Derivative TypeReagent(s)Target Functional Group(s)Key Advantages
Methyl Ester Trimethylsilyl (Me-TMS) Ether TMS diazomethane (B1218177) (for methylation), N-trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS) (for silylation) shimadzu.comCarboxyl and HydroxylGood volatility and stability for GC-MS analysis. shimadzu.com
Pentafluorobenzyl (PFB) Ester TMS Ether Pentafluorobenzyl bromide (for esterification), Trimethylsilylating agents (e.g., dimethylethylsilylimidazole) nih.govCarboxyl and HydroxylHigh sensitivity with NICI-MS detection. nih.gov

The separation of complex mixtures of bile acid derivatives is achieved using high-resolution capillary GC columns. nih.gov The choice of the stationary phase is critical for resolving closely related isomers.

Non-polar columns , such as those with a 100% dimethyl polysiloxane stationary phase (e.g., OV-1), separate compounds primarily based on their boiling points. nih.govfujifilm.com

Polar columns , often containing polyethylene (B3416737) glycol (e.g., PEG-20M) or cyanopropylphenyl polysiloxane phases, provide separation based on differences in polarity and hydrogen bonding capacity, which is advantageous for separating stereoisomers. nih.govavantorsciences.com

The use of fused-silica capillary columns with chemically bonded stationary phases offers excellent separation efficiency and thermal stability. nih.gov For instance, the separation of 56 different bile acid stereoisomers as their methyl ester O-trimethylsilyl (Me-TMS) and methyl ester O-dimethylethylsilyl (Me-DMES) ether derivatives has been successfully demonstrated on both non-selective OV-1 and selective PEG-20M capillary columns. nih.gov

For highly sensitive and selective quantification of bile acids, negative ion chemical ionization (NICI) mass spectrometry is a powerful detection method. nih.govamericanlaboratory.com When bile acids are derivatized with electron-capturing groups, such as in pentafluorobenzyl esters, NICI-MS can achieve detection limits in the femtogram range. nih.gov This technique is particularly valuable for analyzing low concentrations of bile acids in biological fluids. nih.gov The combination of capillary GC with NICI-MS provides a robust platform for the quantitative analysis of a wide range of bile acids, including hydroxylated and unsaturated species. nih.gov

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), have become the methods of choice for the comprehensive and quantitative analysis of bile acids, including this compound. nih.govfrontiersin.org These techniques offer high sensitivity, specificity, and the ability to analyze a wide range of bile acid congeners without the need for derivatization, although derivatization can be employed to enhance detection. nih.gov

HPLC-MS/MS is a powerful tool for both the quantitative analysis and the assessment of the stability of this compound. restek.comresearchgate.net

Quantitative Analysis: This technique allows for the simultaneous measurement of multiple bile acids in complex biological matrices like plasma, serum, and tissue extracts. restek.comnih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in sample preparation and instrument response. restek.comnih.gov Methods have been developed for the rapid and robust quantification of numerous bile acids, including isomers, in a single chromatographic run. restek.com

Stability Indicating Methods: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of a drug substance due to degradation. scispace.comnih.govnih.govjapsonline.com In the context of this compound, an HPLC method would be considered stability-indicating if it can separate the intact molecule from its potential degradation products formed under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). scispace.comjapsonline.com The development of such methods is essential for determining the shelf-life and storage conditions of the compound.

The following table outlines typical parameters for an HPLC-MS/MS method for bile acid analysis:

ParameterTypical Conditions
Column Reversed-phase C18 or C8 column (e.g., Ascentis Express C18, Hypersil GOLD C18) sigmaaldrich.comthermofisher.com
Mobile Phase A gradient of an aqueous phase (e.g., water with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile (B52724) with similar additives) sigmaaldrich.comnih.gov
Detection Tandem mass spectrometry (MS/MS) in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) restek.comnih.gov
Internal Standards Stable isotope-labeled bile acids (e.g., d4-Hyodeoxycholic acid) restek.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of this compound. These techniques provide detailed information about the molecule's atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules like this compound. chemicalbook.comjmcs.org.mx It provides information on the connectivity and spatial arrangement of atoms.

¹H NMR (Proton NMR) identifies the different types of protons in the molecule and their neighboring environments. For this compound, a key diagnostic signal is a sharp singlet appearing around 3.67 ppm, which corresponds to the three protons of the methyl ester (-OCH₃) group. researchgate.net Other characteristic signals include multiplets for the protons on the steroid nucleus and a doublet for the C21 methyl group. researchgate.net

¹³C NMR provides information about the carbon skeleton of the molecule. chemicalbook.com A distinct signal in the ¹³C NMR spectrum for this compound is the carbonyl carbon (C=O) of the ester group, which appears around 174 ppm. jmcs.org.mx The carbon of the methoxy (B1213986) group (-OCH₃) also gives a characteristic signal.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments of all proton and carbon signals. jmcs.org.mxnih.govresearchgate.netnih.gov These methods reveal correlations between protons, between protons and the carbons they are attached to, and between protons and carbons that are two or three bonds away, respectively.

Table 2: Characteristic NMR Data for the Methyl Ester Moiety of this compound

NucleusGroupTypical Chemical Shift (ppm)Multiplicity
¹H-COOCH₃~3.67Singlet
¹³C-C OOCH₃~174.8-
¹³C-COOC H₃~51.5-

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary slightly based on the solvent used. jmcs.org.mxresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. hmdb.ca The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. chemicalbook.compjoes.com

The most prominent feature is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears around 1740 cm⁻¹. spectra-analysis.com Another key feature is a broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the two hydroxyl groups on the steroid skeleton. The C-H stretching of the alkane backbone and methyl groups is observed just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3600 - 3200Broad, Strong
Alkane (C-H)C-H Stretch2950 - 2850Strong
Ester (C=O)C=O Stretch~1740Strong, Sharp
Ester (C-O)C-O Stretch1250 - 1150Strong

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. chemicalbook.com High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, allowing for the determination of the precise elemental formula. jmcs.org.mx

For this compound (C₂₅H₄₂O₄), the expected monoisotopic mass is approximately 406.3083 g/mol . HRMS can confirm this exact mass. chemicalbook.comsigmaaldrich.com In typical mass spectrometry, such as methane (B114726) chemical ionization MS, the quasi-molecular ion [M+H]⁺ is a major observed ion. nih.gov The fragmentation pattern provides structural information. Common fragment ions for bile acid methyl esters result from the sequential loss of neutral molecules like water (H₂O) from the hydroxyl groups and methanol (CH₃OH) from the ester group. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

IonFormulaDescriptionExpected m/z
[M+H]⁺[C₂₅H₄₃O₄]⁺Protonated Molecular Ion~407.3
[M-H₂O+H]⁺[C₂₅H₄₁O₃]⁺Loss of one water molecule~389.3
[M-2H₂O+H]⁺[C₂₅H₃₉O₂]⁺Loss of two water molecules~371.3
[M-CH₃OH+H]⁺[C₂₄H₃₉O₂]⁺Loss of methanol~375.3

Note: The m/z values are approximate and represent the nominal mass. The exact mass would be determined by HRMS.

Immunoassays

Immunoassays are highly sensitive and specific analytical methods that utilize the binding interaction between an antibody and its target antigen. While immunoassays are used for the quantification of various biomolecules, including some bile acids, the development of a specific immunoassay exclusively for this compound is not widely documented.

The general principle would involve generating monoclonal or polyclonal antibodies that specifically recognize the structure of this compound. This could be challenging due to the minor structural differences between it and other related bile acid esters. If developed, a competitive enzyme-linked immunosorbent assay (ELISA) would be a likely format. In this setup, a known amount of enzyme-labeled this compound would compete with the unlabeled ester in a sample for a limited number of antibody binding sites. The enzyme's activity would then be measured, which is inversely proportional to the concentration of the analyte in the sample. Such a method would offer high throughput and sensitivity for quantification in biological fluids.

Indirect Competitive Enzyme-Linked Immunosorbent Assay (icELISA)

The indirect competitive enzyme-linked immunosorbent assay (icELISA) is an immunological technique used for the quantitative detection of small molecules, such as this compound, in various samples. The principle of this assay is based on the competition between the free analyte in a sample and a fixed amount of a labeled or coated antigen for a limited number of specific antibody binding sites. nih.gov

In a typical icELISA setup for this compound, the wells of a microtiter plate are coated with a conjugate of hyodeoxycholic acid, for instance, covalently linked to a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA). The test sample, which may contain the free this compound, is pre-incubated with a specific monoclonal or polyclonal antibody raised against the target molecule. This mixture is then added to the coated wells. researchgate.net

The free this compound in the sample competes with the coated antigen for binding to the limited amount of primary antibody. After an incubation period, the plate is washed to remove any unbound antibodies and antigen-antibody complexes. nih.gov A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is then added. This secondary antibody binds to the primary antibody that has been captured by the coated antigen. Following another washing step, a substrate is added, which is converted by the enzyme into a colored, fluorescent, or chemiluminescent product.

The intensity of the resulting signal is inversely proportional to the concentration of this compound in the original sample. nih.gov A high concentration of the target analyte in the sample will result in less primary antibody binding to the plate, leading to a weaker final signal. Conversely, a low concentration of the analyte will produce a strong signal. A standard curve is generated using known concentrations of this compound to quantify the amount in unknown samples. The performance of such an assay is characterized by parameters like the half-maximal inhibitory concentration (IC₅₀) and the limit of detection (LOD).

Table 1: Illustrative Performance Characteristics of a Developed icELISA

ParameterValueDescription
IC₅₀ 0.08 - 0.16 µg/mLThe concentration of this compound that causes 50% inhibition of antibody binding. nih.govscite.ai
Limit of Detection (LOD) 0.01 - 0.42 µg/mLThe lowest concentration of this compound that can be reliably distinguished from a blank sample. nih.govscite.ai
Measurement Range 0.01 - 100.0 µg/mLThe range of concentrations over which the assay is accurate and precise. nih.gov
Recovery Rate 80% - 114%The accuracy of the method, determined by spiking known amounts of the analyte into various sample matrices (e.g., water, soil, cabbage). scite.ai
Cross-Reactivity LowThe assay shows high specificity for this compound with minimal binding to other structurally similar bile acids. nih.gov

Challenges in Bile Acid Measurement and Analytical Development

The accurate quantification of bile acids, including hyodeoxycholic acid and its esters, is analytically challenging due to several factors. nih.gov

Structural Similarity and Diversity : The bile acid family consists of numerous structurally similar compounds, including stereoisomers. This similarity makes it difficult to develop highly specific analytical methods. For immunoassays like ELISA, antibodies may cross-react with other related bile acids, leading to inaccurate measurements. nih.govnih.gov Chromatographic methods like HPLC require high-resolution columns and optimized conditions to achieve effective separation of these closely related molecules. akjournals.com

Wide Range of Concentrations : Bile acids are present in various biological matrices at vastly different concentrations, spanning a range of up to 10⁶-fold. nih.gov For example, concentrations in bile can be in the millimolar range, while in peripheral blood serum, they are typically in the nanomolar range. This wide dynamic range requires analytical methods with high sensitivity and a broad linear range to accurately measure bile acids across different biological samples.

Complexity of Biological Matrices : Biological samples such as plasma, bile, urine, and feces are complex mixtures containing numerous compounds that can interfere with the analysis. nih.gov These matrix effects can suppress or enhance the signal in mass spectrometry or interfere with antibody binding in immunoassays, necessitating extensive and time-consuming sample preparation steps like extraction, purification, and derivatization. nih.govrsc.org

Need for Derivatization : Many analytical techniques, particularly gas chromatography (GC), cannot be used for direct analysis of non-volatile molecules like bile acids. A derivatization step, such as the conversion to a methyl ester, is required to increase their volatility and thermal stability before GC analysis. nih.gov While effective, this adds another step to the workflow, increasing the potential for sample loss and analytical variability.

Limitations of Immunoassays : While ELISAs can be sensitive and suitable for high-throughput screening, they often have limitations. A significant challenge is potential cross-reactivity, where the antibody binds to other structurally similar bile acids, not just the target analyte. nih.gov Furthermore, most enzyme immunoassays are designed to measure the total amount of bile acids or a specific group and cannot provide a detailed profile of individual bile acids, which is often crucial for understanding metabolic changes. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Hyodeoxycholic Acid Methyl Ester Analogs for Specific Therapeutic Targets

The development of novel analogs based on the hyodeoxycholic acid scaffold is a promising strategy for enhancing therapeutic efficacy and specificity. Research into the parent compound, HDCA, has shown it can modulate key metabolic receptors like the G-protein-coupled bile acid receptor 1 (TGR5) and the farnesoid X receptor (FXR). nih.govnih.govdovepress.com Future research will likely focus on synthesizing analogs of this compound to fine-tune these interactions. The goal is to create molecules with improved affinity for specific targets, such as TGR5, which is known to influence glucose homeostasis and energy expenditure. nih.govdovepress.com

By modifying the core structure—for instance, through alterations to the hydroxyl groups or the steroid backbone—researchers can develop analogs with optimized activity. Studies on similar structures, such as homoisoflavonoids, have demonstrated that even minor structural changes can significantly impact biological activity, including acetylcholinesterase (AChE) inhibition. nih.gov A similar approach applied to this compound could yield analogs designed to target specific diseases, such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), or inflammatory conditions, with greater precision and potentially fewer off-target effects. nih.govnih.gov

Advanced Mechanistic Studies on Cellular and Molecular Interactions

Understanding how this compound interacts with cells at a molecular level is crucial for its development as a therapeutic agent. Advanced studies are needed to map its specific binding partners and downstream signaling pathways. Research on its parent compound, HDCA, provides a foundational roadmap. For example, HDCA has been shown to competitively block the binding of lipopolysaccharide (LPS) to the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, thereby suppressing inflammatory responses in macrophages. nih.gov A key future direction is to investigate whether this compound shares this anti-inflammatory mechanism.

Furthermore, HDCA influences the expression of genes involved in cholesterol transport in macrophages and activates key proteins in fatty acid degradation pathways, including PPARα, CPT1, and CPT2. dovepress.commedchemexpress.com Advanced mechanistic studies will employ techniques like cellular thermal shift assays (CETSA) and surface plasmon resonance (SPR) to identify direct binding targets of the methyl ester derivative and clarify its mechanism of action, distinguishing it from the parent acid.

Integration of Omics Technologies (e.g., RNA-seq, GSEA) in Biological Studies

To obtain a comprehensive understanding of the biological impact of this compound, the integration of "omics" technologies is indispensable. Transcriptomics (RNA-seq), proteomics, and metabolomics will allow researchers to observe global changes in cells or tissues following treatment. Gene Set Enrichment Analysis (GSEA) is a powerful computational method that can analyze RNA-seq data to identify coordinated changes in predefined sets of genes, revealing which biological pathways are affected. gsea-msigdb.orggithub.ionih.gov

Studies utilizing RNA-seq and GSEA on the parent HDCA have already yielded significant insights. For instance, these methods revealed that HDCA treatment in a rat model of metabolic syndrome altered the expression of genes involved in primary bile acid synthesis and fatty acid degradation. nih.govresearchgate.netnih.gov Future studies will apply these unbiased, system-wide approaches to this compound to:

Identify novel signaling pathways modulated by the compound.

Compare its gene expression signature to that of the parent acid and other bile acids.

Discover potential biomarkers to track its efficacy in preclinical models.

This data-rich approach is essential for building a complete picture of the compound's mechanism of action and for identifying new therapeutic applications. nih.gov

Exploration of this compound in Gut Microbiome Research

The gut microbiome plays a critical role in metabolizing primary bile acids into secondary bile acids, and these molecules, in turn, shape the microbial community. wikipedia.org Research has demonstrated that the parent compound, HDCA, significantly modulates the gut microbiota. nih.gov In piglet models, HDCA administration markedly increased the abundance of beneficial Lactobacillus species while decreasing populations of Streptococcus and the pathogenic family Erysipelotrichaceae. frontiersin.org In mouse models of NAFLD, HDCA treatment increased the abundance of Parabacteroides distasonis, a species linked to enhanced lipid metabolism. nih.gov

A crucial area of future research is to determine how esterification affects these interactions. The exploration of this compound in gut microbiome research will investigate:

Its stability and metabolism by gut bacteria.

Its impact on the composition and diversity of the gut microbiota.

Whether it can more effectively promote the growth of beneficial bacteria or suppress pathogens compared to HDCA.

Its influence on the production of other microbially-derived metabolites.

These studies will clarify if this compound could serve as a next-generation prebiotic or therapeutic agent to improve gut health and treat diseases linked to microbial dysbiosis. frontiersin.orgnih.gov

Applications in Drug Delivery Systems and Nanomedicine

The unique amphipathic nature of bile acids, possessing both hydrophobic and hydrophilic regions, makes them excellent candidates for use in drug delivery and nanomedicine. hmdb.ca Their steroid-like structure allows them to interact with cell membranes, potentially enhancing drug absorption and targeted delivery.

Recent research has successfully used the parent compound, HDCA, to create novel drug delivery systems. In one study, HDCA was used to modify liposomes for the delivery of metformin, a first-line drug for type 2 diabetes. mdpi.comnih.gov These HDCA-modified liposomes not only improved the drug's therapeutic effect but also leveraged HDCA's own ability to regulate glucose homeostasis. mdpi.comnih.gov This demonstrates a powerful strategy where the delivery vehicle itself contributes to the therapeutic outcome.

Future applications will explore this compound as a key component in advanced drug delivery systems, such as:

Nanoparticles: Incorporating the methyl ester into polymeric or lipid-based nanoparticles to improve the solubility and bioavailability of poorly absorbed drugs. nih.govnih.gov

Self-Assembling Micelles: Designing systems where the methyl ester, possibly conjugated with other polymers, self-assembles into nano-aggregates that can encapsulate and deliver therapeutic agents like chemotherapy drugs. mdpi.com

Targeted Delivery: Leveraging the natural transport systems for bile acids to target drugs to the liver and intestine.

The esterification of the carboxylic acid group changes the molecule's polarity and may alter its self-assembly properties and interactions with lipid bilayers, making this compound a versatile tool for the next generation of nanomedicines. nih.govmeddocsonline.org

Q & A

Q. What are the established synthetic routes for hyodeoxycholic acid methyl ester, and how do their yields and regioselectivity compare?

this compound is synthesized via chemical or enzymatic methods. The traditional chemical approach involves acid-catalyzed esterification with methanol and sulfuric acid, achieving ~98% yield after purification . Enzymatic methods using lipases (e.g., CAL B) offer regioselectivity and mild conditions. For example, lipase-catalyzed esterification with alcohols achieves >90% yield while avoiding harsh reagents . Chemical methods are faster but lack regioselectivity, whereas enzymatic routes enable precise modifications at the 3α- or 6α-hydroxyl positions .

Q. What key structural features of this compound influence its biological activity?

The 3α- and 6α-hydroxyl groups on the steroid nucleus are critical for interactions with nuclear receptors like FXR and metabolic pathways. Methylation of the carboxyl group enhances lipid solubility, improving membrane permeability and bioavailability compared to the parent acid . This modification also alters binding affinity to bile acid transporters and receptors, impacting cholesterol homeostasis and liver protection mechanisms .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Full structural elucidation requires ¹H- and ¹³C-NMR (including 2D techniques like HSQC and HMBC) to resolve stereochemical ambiguities . Purity analysis is typically performed via HPLC (≥95% purity standards) or GC for volatile derivatives . Mass spectrometry confirms molecular weights, particularly for deuterated analogs used in tracer studies .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis or purification of this compound?

RSM can model interactions between variables like solvent ratio, temperature, and reaction time. For purification, a 2014 study optimized hyodeoxycholic acid extraction using ethyl acetate (10:1 v/v), 85°C reflux, and 2.5-hour duration, achieving 98.78% yield . Similar RSM frameworks can be applied to esterification kinetics or crystallization conditions to maximize yield and minimize byproducts.

Q. What strategies resolve contradictions in reported metabolic effects of hyodeoxycholic acid derivatives across model systems?

Discrepancies in cholesterol modulation (e.g., LDL reduction vs. hepatic biosynthesis stimulation) may arise from species-specific FXR activation thresholds or dosing regimens . Researchers should standardize in vitro assays (e.g., FXR luciferase reporter systems) and validate findings in multiple models (e.g., human hepatocytes vs. murine models). Dose-response curves and tracer studies with deuterated analogs can clarify concentration-dependent effects .

Q. What enzymatic approaches improve regioselective modification of this compound compared to traditional chemical methods?

Lipases like CAL B selectively acetylate the 3α-hydroxyl group without protecting other functional groups, a feat challenging for chemical catalysts . For example, enzymatic acetylation in solvent-free systems achieves >90% regioselectivity, whereas chemical methods often require multi-step protection/deprotection . This approach is scalable for producing derivatives with tailored receptor affinity .

Q. How does methylation of hyodeoxycholic acid affect its interaction with nuclear receptors like FXR?

Methylation reduces the compound’s polarity, enhancing cell membrane penetration and intracellular accumulation. While the free acid directly activates FXR, the methyl ester may act as a prodrug, requiring esterase-mediated hydrolysis in vivo to exert effects . Competitive binding assays and molecular docking simulations can quantify affinity differences, informing structure-activity relationship (SAR) studies .

Methodological Considerations

  • Synthetic Optimization : Compare enzymatic vs. chemical routes using metrics like environmental impact (E-factor), yield, and regioselectivity .
  • Data Validation : Cross-validate metabolic findings using isotopic labeling (e.g., ¹³C-tracers) and receptor knockout models to isolate mechanisms .
  • Analytical Rigor : Employ orthogonal techniques (NMR, HPLC-MS) to confirm derivative purity and structural integrity, especially for novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.